![molecular formula C10H10O2S2 B3029791 Propanoic acid, 2-[(phenylthioxomethyl)thio]- CAS No. 78751-36-7](/img/structure/B3029791.png)
Propanoic acid, 2-[(phenylthioxomethyl)thio]-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of propanoic acid derivatives with various substituents has been explored in several studies. For instance, the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was achieved through the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, which demonstrated significant anti-inflammatory activity . Another study reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei, by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid . Additionally, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of murine glucocerebroside synthetase, was synthesized and separated into its enantiomers .
Molecular Structure Analysis
The molecular structures of the synthesized propanoic acid derivatives were confirmed using various spectroscopic techniques. In one study, derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid were characterized by IR, ^1H, ^13C NMR spectroscopy, and elemental analysis . The study on 1-phenyl-1-propanol, an intermediate of the antidepressant drug fluoxetine, included a computational analysis of the molecular structure using HF and DFT methods .
Chemical Reactions Analysis
The chemical reactivity of propanoic acid derivatives has been investigated in the context of their biological activity. For example, 2-[4-(heteroarylmethyl)phenyl]propanoic acids and analogues were synthesized and tested for their inhibitory activity on lipoxygenase and cyclooxygenase enzymes . The study on 1-phenyl-1-propanol also discussed the molecule's local reactivity using the Fukui function, which provides insight into the regions of the molecule that are more prone to chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives have been analyzed through various methods. A reverse-phase HPLC method was developed for the separation of two stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which also involved monitoring the epimerization of the α-carbon of the propanoic acid . Another study introduced a novel reversed-phase HPLC method for the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, using a carbon-coated zirconia stationary phase . The thermodynamic properties of 1-phenyl-1-propanol, such as heat capacity, entropy, and enthalpy at different temperatures, were calculated to understand its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications :
- A preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, indicates their importance in pharmaceutical chemistry (Orlinskii, 1996).
- A reverse phase HPLC method for the separation of stereo isomers of a similar compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, showcases the analytical applications of these compounds in chirality and pharmaceutical analysis (Davadra et al., 2011).
Biochemical and Pharmacological Applications :
- The synthesis and enzyme inhibition study of 2-[4-(heteroarylmethyl)phenyl]propanoic acids and analogues, demonstrating their potential as non-steroidal anti-inflammatory agents, implies a similar potential for related propanoic acid derivatives (Silvestri et al., 1994).
- A study on phloretic acid, a naturally occurring phenolic compound, suggests that propanoic acid derivatives can be used as sustainable alternatives in material science, specifically in the synthesis of polybenzoxazine (Trejo-Machin et al., 2017).
Material Science and Engineering Applications :
- Research on the molecular engineering of organic sensitizers for solar cell applications, involving similar propanoic acid derivatives, suggests potential applications in renewable energy technology (Kim et al., 2006).
- The study of a new electroactive monomer, 3-(2-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]ethyl-thio)propanoic acid, for use in electrochromic devices, highlights the potential of propanoic acid derivatives in advanced materials and adaptive technologies (Koyuncu & Koyuncu, 2018).
Wirkmechanismus
Target of Action
2-(Phenylcarbonothioylthio)propanoic acid, also known as 2-(benzenecarbonothioylsulfanyl)propanoic acid or Propanoic acid, 2-[(phenylthioxomethyl)thio]-, is primarily used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent . The primary targets of this compound are monomers that undergo radical polymerization .
Mode of Action
As a RAFT agent, 2-(Phenylcarbonothioylthio)propanoic acid facilitates controlled radical polymerization . It interacts with its targets (monomers) by adding to the growing polymer chain and then reversibly fragmenting to regenerate the active chain end . This process allows for the control of polymerization, leading to polymers with desired properties.
Biochemical Pathways
The compound is involved in the RAFT polymerization pathway . It acts as a chain transfer agent, enabling the control of molecular weight and the synthesis of block copolymers . The downstream effects include the production of polymers with defined architectures and functionalities .
Result of Action
The result of the action of 2-(Phenylcarbonothioylthio)propanoic acid is the controlled radical polymerization of monomers . This leads to the formation of polymers with specific molecular weights and architectures . The compound’s action can be used to create a wide range of materials with tailored properties.
Action Environment
The action of 2-(Phenylcarbonothioylthio)propanoic acid can be influenced by various environmental factors. For instance, the temperature and the presence of oxygen can affect the efficiency of the RAFT process . Moreover, the compound should be stored at 2-8°C and kept out of light .
Zukünftige Richtungen
The future directions of “Propanoic acid, 2-[(phenylthioxomethyl)thio]-” could involve its continued use as a RAFT agent in controlled radical polymerization . This technique has a wide range of applications in the synthesis of complex polymer architectures. The exact future directions are not detailed in the search results.
Eigenschaften
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQKMAZWIIJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659586 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[(phenylthioxomethyl)thio]- | |
CAS RN |
78751-36-7 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78751-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)
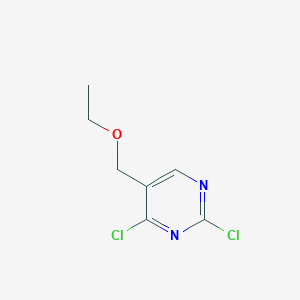
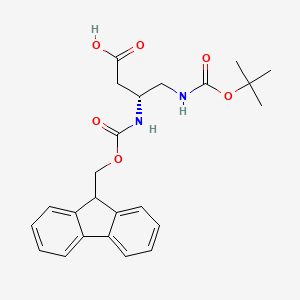
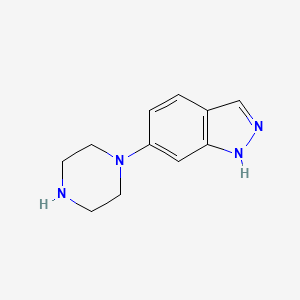
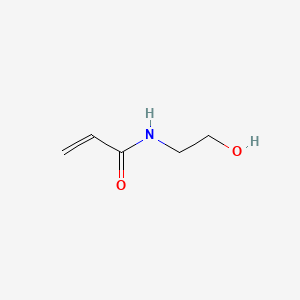
![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)
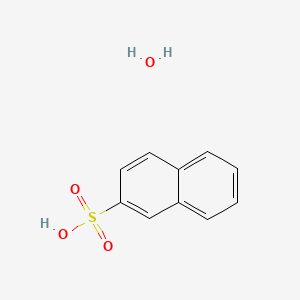


![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)
![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)